
3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid is a complex organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to a triazole ring substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of cyclopropylbenzene. One common method involves the reaction of 1-bromo-3-phenylpropane with N-bromosuccinimide in the presence of benzoyl peroxide and carbon tetrachloride to form 1,3-dibromo-1-phenylpropane. This intermediate is then treated with a zinc-copper couple in dimethylformamide to yield cyclopropylbenzene .
The cyclopropylbenzene is then subjected to further reactions to introduce the triazole ring and the carboxylic acid group. This typically involves cycloaddition reactions and subsequent functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and changes in gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid include:
Phenylpropanoic acid: A carboxylic acid with a phenyl ring, used in various applications including cosmetics and food additives.
Cyclopropylbenzene: A simpler compound with a cyclopropyl group attached to a benzene ring, used as an intermediate in organic synthesis.
Fluorinated Pyrroles: Compounds with a cyclopropyl group and fluorine atoms, used in medicinal chemistry.
Uniqueness
What sets this compound apart is its combination of a cyclopropyl group, a phenyl ring, and a triazole ring with a carboxylic acid group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H11N3O2 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
5-(1-phenylcyclopropyl)-1H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2/c16-10(17)9-13-11(15-14-9)12(6-7-12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,17)(H,13,14,15) |
InChI-Schlüssel |
PEDVQMUHBCTKMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2)C3=NC(=NN3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B13980752.png)
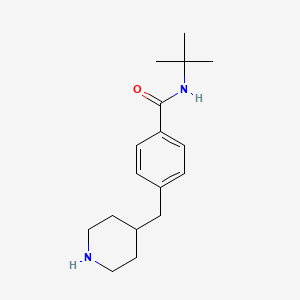
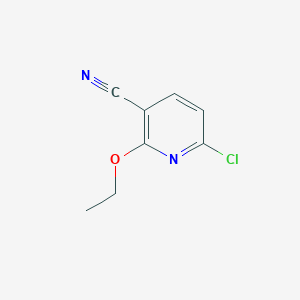
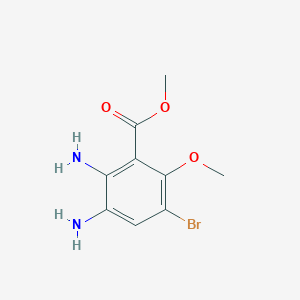
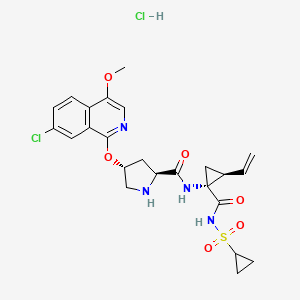
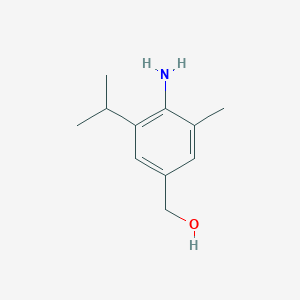
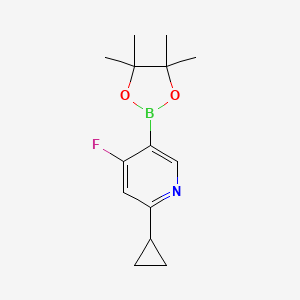
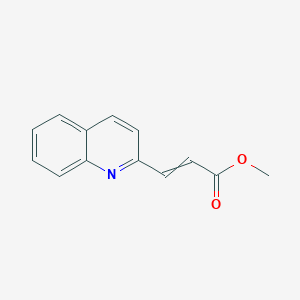
![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
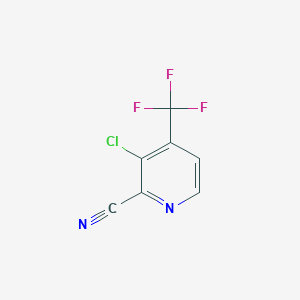
![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)
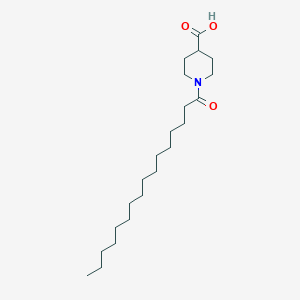
![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)

